

# A Comprehensive Technical Review of the NIR-II Dye FD-1080

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## Compound of Interest

Compound Name: FD-1080

Cat. No.: B12296719

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**FD-1080** is a heptamethine cyanine dye recognized for its fluorescence properties within the second near-infrared (NIR-II) window, making it a valuable tool for deep-tissue in vivo imaging and other biomedical applications.[1][2] This technical guide provides an in-depth review of **FD-1080**, summarizing its properties, experimental protocols, and applications for researchers, scientists, and drug development professionals.

## Core Principles of NIR-II Fluorescence Imaging

Fluorescence imaging in the NIR-II spectrum (1000–1700 nm) offers significant advantages over traditional visible and NIR-I (700-950 nm) imaging.[3][4][5] Light in the NIR-II window experiences lower scattering by tissues, reduced autofluorescence, and less absorption by biological components like water and hemoglobin.[6][7] These characteristics result in deeper tissue penetration, higher spatial resolution, and an improved signal-to-noise ratio, enabling clearer visualization of biological structures in vivo.[4][5]

## Physicochemical and Spectroscopic Properties of FD-1080

**FD-1080** is a small-molecule organic fluorophore specifically designed for NIR-II applications.[8][9] Its structure incorporates sulphonic and cyclohexene groups, which enhance its water solubility and stability.[8][10] A key feature of **FD-1080** is that both its excitation and emission spectra lie within the NIR-II region.[1][11]

Table 1: Physicochemical Properties of **FD-1080**

Property	Value	Reference
Molecular Formula	<b>C<sub>40</sub>H<sub>38</sub>ClN<sub>2</sub>NaO<sub>6</sub>S<sub>2</sub></b>	<a href="#">[1]</a> <a href="#">[11]</a>
Molecular Weight	765.31 g/mol	<a href="#">[1]</a> <a href="#">[11]</a>
CAS Number	1151666-58-8	<a href="#">[1]</a> <a href="#">[11]</a>
Appearance	Brown to black solid	<a href="#">[11]</a>
Purity	>90% (typically ~96%)	<a href="#">[1]</a> <a href="#">[11]</a>
Storage	4°C, sealed from moisture and light	<a href="#">[11]</a>

| Solubility | Soluble in DMSO; enhanced water solubility [\[\[8\]](#)[\[12\]](#) |

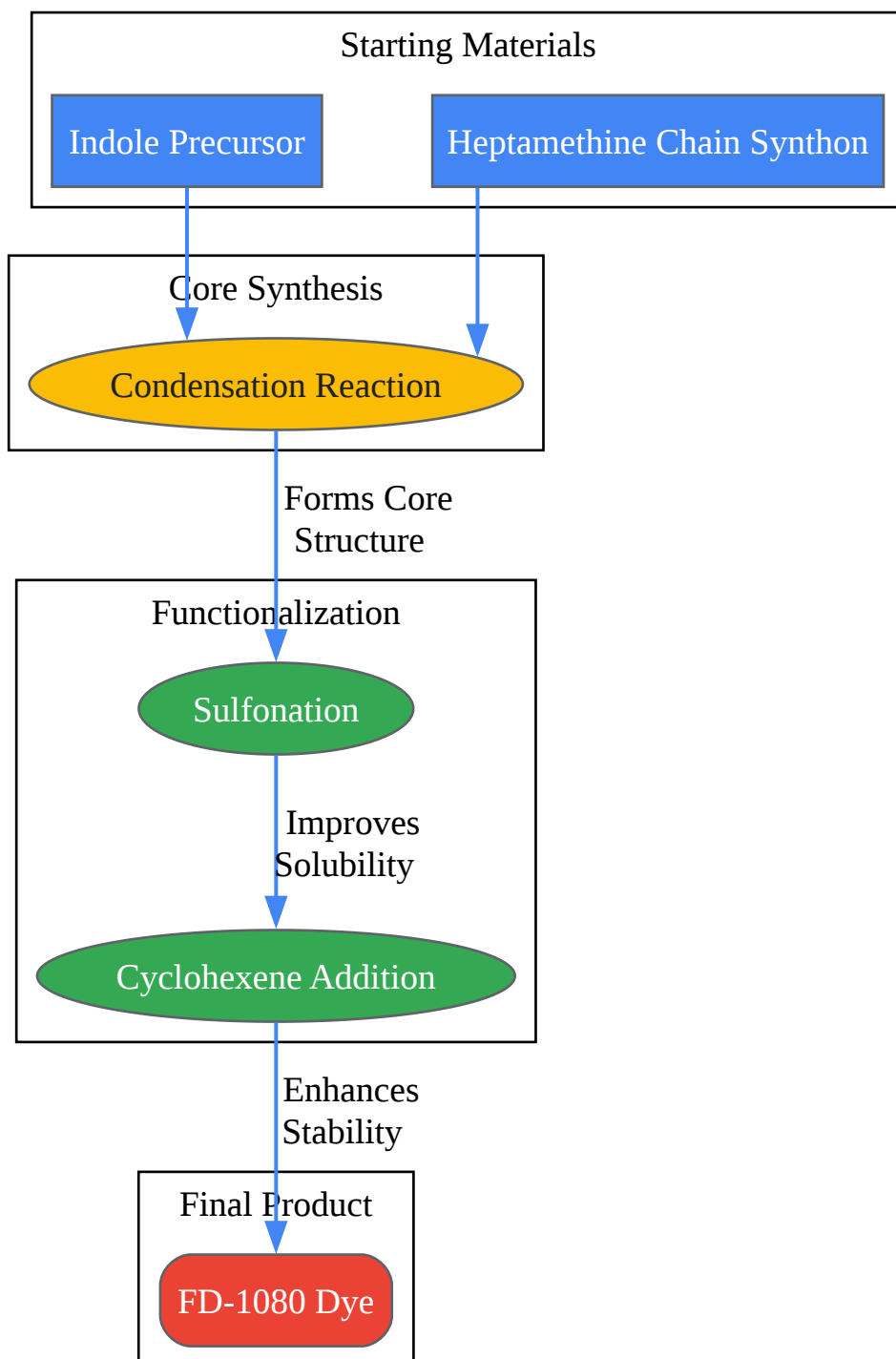
Table 2: Spectroscopic Properties of **FD-1080**

Property	Value	Conditions	Reference
Excitation Wavelength (λ <sub>ex</sub> )	<b>~1046 nm, optimized at 1064 nm</b>	<b>In various media</b>	<a href="#">[11]</a> <a href="#">[13]</a> <a href="#">[14]</a>
Emission Wavelength (λ <sub>em</sub> )	~1080 nm	In various media	<a href="#">[11]</a> <a href="#">[13]</a> <a href="#">[14]</a>
Quantum Yield (QY)	0.31%	In ethanol	<a href="#">[8]</a> <a href="#">[14]</a>
	5.94%	Combined with Fetal Bovine Serum (FBS)	<a href="#">[8]</a> <a href="#">[11]</a> <a href="#">[14]</a>

| Photostability | Superior to Indocyanine Green (ICG) | Under continuous laser irradiation [\[\[11\]](#)[\[14\]](#) |

## Synthesis and Structural Design

The synthesis of **FD-1080** involves designing a heptamethine cyanine structure to shift its absorption and emission wavelengths into the NIR-II region.<sup>[8][10]</sup> The introduction of sulphonic groups is a critical step to improve its hydrophilicity, a common challenge with large  $\pi$ -conjugated systems.<sup>[9][10]</sup>



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General synthesis strategy for **FD-1080**.

## Key Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. The following sections outline protocols for common applications of **FD-1080**.

This protocol describes the preparation and administration of **FD-1080** for deep-tissue imaging in a mouse model.[\[12\]](#)

Methodology:

- **Stock Solution Preparation:** Dissolve **FD-1080** in DMSO to create a 10 mM stock solution. It is recommended to aliquot and store this solution at -20°C or -80°C, protected from light.[\[12\]](#)
- **Working Solution Preparation:** Dilute the stock solution with phosphate-buffered saline (PBS) to a final concentration of 2-10 µM. For intravenous injection, a working solution of 80 µM can be prepared.[\[12\]](#) The solution should be filtered through a 0.2 µm filter before use.[\[12\]](#)
- **Complex Formation (Optional but Recommended):** To enhance quantum yield, **FD-1080** can be complexed with Fetal Bovine Serum (FBS).[\[14\]](#) This is typically achieved by mixing the **FD-1080** working solution with FBS prior to injection.
- **Animal Administration:** Intravenously inject 200 µL of the prepared **FD-1080** working solution (e.g., 80 µM) into the mouse.[\[12\]](#)
- **Imaging:** Conduct in vivo imaging 10-20 minutes post-injection using an imaging system equipped with a 1064 nm excitation laser and an appropriate long-pass filter (e.g., 1100 nm) to collect the NIR-II emission signal.[\[10\]](#)[\[12\]](#)

Workflow for in vivo imaging with **FD-1080**.

**FD-1080** can be encapsulated into liposomes for applications in drug delivery and NIR-triggered release.[\[11\]](#)

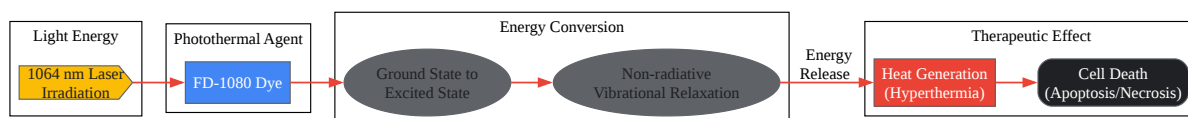
Methodology:

- **Component Mixing:** Dissolve **FD-1080** (0.1 mg), phosphatidylcholine (20 mg), and cholesterol (5 mg) in a chloroform/methanol (5:1 v/v) solution.[\[11\]](#) Allow the mixture to stand overnight at room temperature.
- **Film Formation:** Use a rotary evaporator to dry the organic solvent at 37°C, forming a thin, uniform liposome film on the flask wall.[\[11\]](#)
- **Solvent Removal:** Further dry the film with a stream of nitrogen for at least 5 minutes to remove any residual organic solvent.[\[11\]](#)
- **Hydration:** Hydrate the lipid film with a suitable aqueous buffer (e.g., PBS) to form a liposomal suspension. This step is typically followed by sonication or extrusion to create unilamellar vesicles of a desired size.

**FD-1080's** strong absorption in the NIR-II region allows it to act as a photothermal agent, converting light energy into heat to ablate cancer cells.[\[15\]](#)[\[16\]](#)

#### Methodology:

- **Agent Administration:** Administer **FD-1080**, often encapsulated in a nanocarrier to improve tumor accumulation, to the tumor-bearing subject.
- **Laser Irradiation:** After allowing time for the agent to accumulate at the tumor site, irradiate the tumor region with a 1064 nm laser at a specific power density (e.g., 1.0 W/cm<sup>2</sup>).[\[16\]](#)
- **Thermal Monitoring:** Monitor the temperature elevation in the tumor region using an infrared thermal imaging system.[\[17\]](#) The goal is to raise the local temperature to a level sufficient to induce cell death (typically >42°C).[\[15\]](#)
- **Therapeutic Assessment:** Evaluate the therapeutic outcome by monitoring tumor size and performing histological analysis post-treatment.



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Mechanism of **FD-1080** in photothermal therapy.

## Biomedical Applications of FD-1080

The unique optical properties of **FD-1080** have led to its use in a variety of advanced biomedical applications.

- **High-Resolution Vascular Imaging:** The 1064 nm excitation of **FD-1080** provides superior tissue penetration and imaging resolution compared to NIR-I excitation (650-980 nm).<sup>[8][11]</sup> This has enabled non-invasive, high-resolution imaging of deep-tissue vasculature, including vessels in the hindlimb, abdomen, and brain, through intact skin and skull.<sup>[11][12][14]</sup>
- **Dynamic Physiological Monitoring:** **FD-1080** has been used to quantify the respiratory rate in mice by dynamically imaging the craniocaudal motion of the liver, demonstrating its utility for real-time physiological monitoring.<sup>[8][11]</sup>
- **Cancer Phototheranostics:** As a photothermal agent, **FD-1080** can be used for imaging-guided cancer therapy.<sup>[18]</sup> Upon laser irradiation, it generates localized heat to ablate tumors.<sup>[19][20][21]</sup> This process can also induce immunogenic cell death (ICD), which stimulates an anti-tumor immune response.<sup>[16]</sup>
- **Drug Delivery Systems:** **FD-1080** can be incorporated into nanocarriers like liposomes and human serum albumin (HSA) particles.<sup>[11][22]</sup> These systems can be designed for targeted drug delivery and controlled release triggered by NIR light.
- **Biosensing:** J-aggregates of **FD-1080**, which exhibit a significant red-shift in absorption and emission to ~1370 nm, have been used to develop ratiometric fluorescent sensors that can detect reactive oxygen species (ROS) in inflammatory environments.<sup>[23][24]</sup>

In conclusion, **FD-1080** is a potent and versatile NIR-II fluorescent dye with significant potential in preclinical research and drug development. Its excellent photophysical properties, coupled with its utility in high-resolution imaging, photothermal therapy, and advanced drug delivery systems, establish it as a key enabling tool for deep-tissue biological investigation.

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